molecular formula C19H13F2N5O4S B4377708 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4377708
M. Wt: 445.4 g/mol
InChI Key: HGHOUSCIYXOXGX-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound has garnered interest due to its unique structural features and promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic synthesis methods. The process begins with the preparation of the benzothiazole moiety, followed by the introduction of the difluoromethoxy group. Subsequent steps include the formation of the pyrazole ring and its nitro substitution. Finally, the benzamide linkage is formed through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDC or DCC in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for yield and purity. This may involve the use of continuous flow reactors, which offer better control over reaction parameters, or the application of automated synthesis platforms. Scaling up the production often requires thorough optimization of reaction conditions to ensure the compound's consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group in the pyrazole ring is susceptible to reduction, often using reagents like iron in acetic acid or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety, where nucleophiles can replace the difluoromethoxy group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Iron in acetic acid, catalytic hydrogenation.

  • Substitution: : Various nucleophiles in the presence of a base or under acidic conditions.

Major Products

The major products from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy derivatives, while reduction may convert the nitro group to an amine.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is utilized as a precursor for synthesizing complex molecules. Its reactivity profile makes it valuable for creating derivatives with specific properties.

Biology

The compound's biological activities are explored for potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal research, this compound is studied for its interactions with biological targets, such as enzymes or receptors. Its unique structure allows for the development of novel pharmacophores that can lead to new therapeutic agents.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of agrochemicals, dyes, or advanced materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can lead to changes in cellular pathways, influencing processes like signal transduction or gene expression.

Comparison with Similar Compounds

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can be compared with other benzothiazole or pyrazole derivatives, such as:

  • 2-(difluoromethoxy)benzothiazole

  • 4-nitro-1H-pyrazole derivatives

  • N-arylbenzamides

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities. This compound stands out due to its unique combination of difluoromethoxy and nitro-pyrazole functionalities, which confer specific properties that make it valuable for diverse applications.

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O4S/c20-18(21)30-14-5-6-15-16(7-14)31-19(23-15)24-17(27)12-3-1-11(2-4-12)9-25-10-13(8-22-25)26(28)29/h1-8,10,18H,9H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOUSCIYXOXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
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N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 5
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

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